![molecular formula C35H36N2O6 B1202461 Daphnoline CAS No. 479-36-7](/img/structure/B1202461.png)
Daphnoline
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Overview
Description
Daphnoline is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Scientific Research Applications
Chemical Properties and Sources
Daphnoline is classified as a natural coumarin derivative, primarily isolated from various species of the Daphne plant. The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Its chemical structure allows for interactions with multiple biological targets, leading to its diverse therapeutic effects.
Therapeutic Applications
This compound has been studied for its potential in treating various medical conditions. Below is a summary of its key applications:
Application | Description | Mechanism of Action |
---|---|---|
Anti-inflammatory | Reduces inflammation in conditions such as arthritis and other inflammatory diseases. | Inhibition of pro-inflammatory cytokines and mediators. |
Antioxidant | Protects cells from oxidative stress, which can lead to chronic diseases. | Scavenging free radicals and enhancing antioxidant defenses. |
Neuroprotective | Offers protection against neurodegenerative diseases like Alzheimer's and Parkinson's disease. | Modulation of neuroinflammatory pathways and apoptosis. |
Antimicrobial | Exhibits activity against various bacterial strains, aiding in the treatment of infections. | Disruption of bacterial cell wall synthesis or function. |
Anticancer | Shows potential in inhibiting tumor growth and inducing apoptosis in cancer cells. | Induction of cell cycle arrest and apoptosis in cancer cells. |
Hepatoprotective | Protects liver cells from damage caused by toxins or disease processes. | Enhancement of liver enzyme activity and reduction of fibrosis. |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in clinical and preclinical settings:
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced edema in animal models of inflammation, indicating its potential for treating rheumatoid arthritis (Tu et al., 2012) .
- Neuroprotective Properties : Research published in Frontiers in Pharmacology reported that this compound could mitigate neuroinflammation and protect neuronal cells from oxidative damage, suggesting its use in neurodegenerative disorders (Zhang et al., 2018) .
- Anticancer Activity : In vitro studies showed that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, by inducing apoptosis (Boulebd et al., 2021) .
- Antimicrobial Efficacy : A comprehensive review indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents (Qi et al., 2016) .
Safety Profile
The safety profile of this compound has been assessed through various toxicological studies, revealing that it possesses low toxicity levels at therapeutic doses. The compound's beneficial effects are often accompanied by minimal side effects, making it a promising candidate for further clinical development.
Properties
CAS No. |
479-36-7 |
---|---|
Molecular Formula |
C35H36N2O6 |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
(1R,14S)-20,25-dimethoxy-15-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol |
InChI |
InChI=1S/C35H36N2O6/c1-37-13-11-23-18-32(41-3)34(39)35-33(23)27(37)15-20-4-7-24(8-5-20)42-29-16-21(6-9-28(29)38)14-26-25-19-31(43-35)30(40-2)17-22(25)10-12-36-26/h4-9,16-19,26-27,36,38-39H,10-15H2,1-3H3/t26-,27+/m1/s1 |
InChI Key |
AKGWXHYTRBFUAD-SXOMAYOGSA-N |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC |
Synonyms |
daphnoline |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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